3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid
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Overview
Description
3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid is a complex organic compound that features a thiazolidine ring, a phenyl group, and a propanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid typically involves the condensation of a thiazolidine derivative with a phenyl-substituted imine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include thiazolidine, phenylamine, and sulfonic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and phenyl group play crucial roles in binding to these targets, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar Compounds
- **3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid
- 3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-butanesulfonic acid
- 3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-pentanesulfonic acid
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which allows for distinct interactions with molecular targets compared to its analogs. The presence of the propanesulfonic acid moiety provides unique solubility and reactivity properties that are not observed in similar compounds with different alkyl chain lengths.
Properties
Molecular Formula |
C14H18N2O3S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[(2E)-2-(2-phenyliminoethylidene)-1,3-thiazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C14H18N2O3S2/c17-21(18,19)12-4-9-16-10-11-20-14(16)7-8-15-13-5-2-1-3-6-13/h1-3,5-8H,4,9-12H2,(H,17,18,19)/b14-7+,15-8? |
InChI Key |
DMMOMOLSKPDLPY-HOEVUHEGSA-N |
Isomeric SMILES |
C1CS/C(=C/C=NC2=CC=CC=C2)/N1CCCS(=O)(=O)O |
Canonical SMILES |
C1CSC(=CC=NC2=CC=CC=C2)N1CCCS(=O)(=O)O |
Origin of Product |
United States |
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